molecular formula C19H16ClN3OS B2412946 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone CAS No. 851079-22-6

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2412946
CAS No.: 851079-22-6
M. Wt: 369.87
InChI Key: IVAGBPHYPBYMJU-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features an indoline core linked to an imidazole ring through a thioacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the thioacetyl group. The final step involves the coupling of the 4-chlorophenyl-imidazole moiety to the thioacetyl-indoline intermediate. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioacetyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAGBPHYPBYMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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